molecular formula C12H16INO B1603840 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine CAS No. 554430-67-0

1-(2-(4-Iodophenoxy)ethyl)pyrrolidine

Cat. No. B1603840
M. Wt: 317.17 g/mol
InChI Key: CWRJPBXIVVHQOC-UHFFFAOYSA-N
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Description

“1-(2-(4-Iodophenoxy)ethyl)pyrrolidine” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s molecular formula is C12H16INO .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(2-(4-Iodophenoxy)ethyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered ring containing nitrogen . The structure also includes an iodophenoxy group and an ethyl group .


Chemical Reactions Analysis

Pyrrolidine compounds, including “1-(2-(4-Iodophenoxy)ethyl)pyrrolidine”, can participate in various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-(4-Iodophenoxy)ethyl)pyrrolidine” include its molecular formula (C12H16INO) and its molecular weight . More specific properties such as density, boiling point, vapor pressure, and others are not available for this specific compound but can be inferred from similar compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zhu et al. (2003) demonstrates the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulations to synthesize tetrahydropyridines, highlighting a method that could potentially be applied to 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine derivatives (Zhu, Lan, & Kwon, 2003).
  • Bouklah et al. (2012) investigated the DFT and quantum chemical properties of substituted pyrrolidinones, providing insights into the molecular properties that could be relevant for compounds like 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Organic Synthesis Applications

Applications in Medicinal Chemistry

Future Directions

Pyrrolidine compounds, including “1-(2-(4-Iodophenoxy)ethyl)pyrrolidine”, hold promise in the field of drug discovery due to their wide range of biological activities . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRJPBXIVVHQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620810
Record name 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Iodophenoxy)ethyl)pyrrolidine

CAS RN

554430-67-0
Record name 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 22 g (100 mmol) 4-iodophenol, 17 g (100 mmol) 1-(2-chloro-ethyl)-pyrrolidine (used as the hydrochloride) and 55.3 g (400 mmol) K2CO3 in 400 mL DMF is stirred for 48 h at RT. The solvent is evaporated down i.vac., the residue is combined with water, the aqueous phase exhaustively extracted with EtOAc, the combined organic phases are washed with saturated, aqueous NaCl solution and dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified on silica gel (EtOAc/MeOH/NH3 85:15:1.5).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
55.3 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A reaction mixture of 44 g (0.2 mol) 4-iodophenol, 34 g (0.2 mol) 1-(2-chloro-ethyl)-pyrrolidine-hydrochloride, 110.56 g (0.8 mol) K2CO3 and 800 mL DMF is stirred for 48 h at RT. The reaction mixture is filtered and the filtrate is evaporated down. The residue is taken up in water and extracted with EtOAc. The organic phase is extracted with saturated NaCl solution and dried over Na2SO4. The purification is carried out by column chromatography on silica gel (EtOAc/MeOH/NH3 85:15:1.5).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
110.56 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Jain, J Xu, RM Kanojia, F Du… - Journal of medicinal …, 2009 - ACS Publications
As part of a program aimed at the development of selective estrogen receptor modulators (SERMs), novel chromene scaffolds, benzopyranobenzoxapanes, were discovered. Many …
Number of citations: 125 pubs.acs.org

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